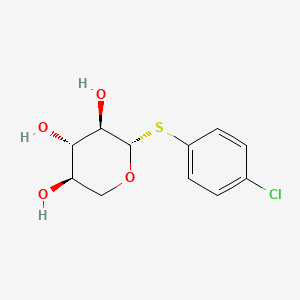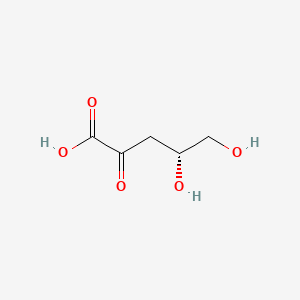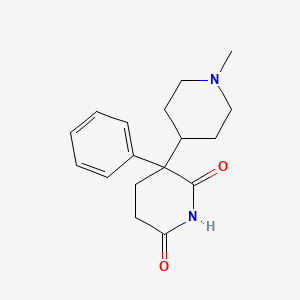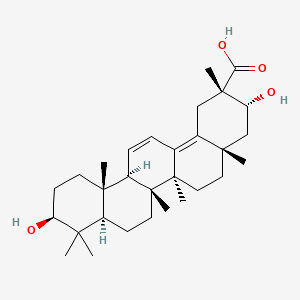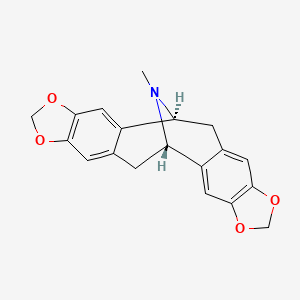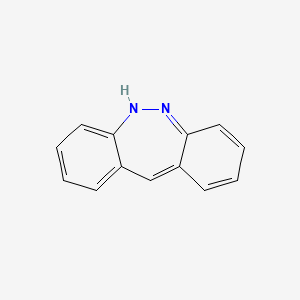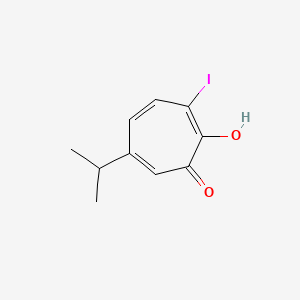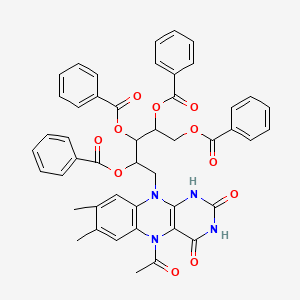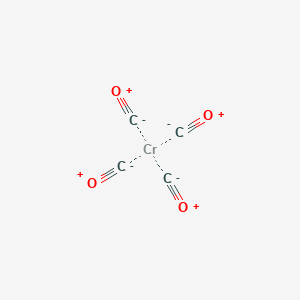
Tetracarbonylchromium(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracarbonylchromium is an organochromium compound and a metal carbonyl.
Applications De Recherche Scientifique
Synthesis of Chelate Complexes
Tetracarbonylchromium(0) has been effectively utilized in the synthesis of chelate complexes. Notably, tetracarbonyl(norbornadiene)chromium(0) serves as a complexation reagent, facilitating the formation of various tetracarbonylchromium chelate complexes with excellent yields under mild reaction conditions. The structural intricacies of these complexes have been unveiled through X-ray crystal structure analyses, contributing valuable insights into their chemical behavior and potential applications (Strotmann, Wartchow, & Butenschön, 2004).
Catalytic and Thermal Properties
The catalytic and thermal properties of tetracarbonylchromium(0) have been explored through its encapsulation in NaX zeolite. The synthesis of these encapsulated complexes has revealed unique behaviors under different conditions. For instance, Cr(CO)₄/NaX demonstrated a remarkable photoassisted hydrogenation activity under UV irradiation, indicating potential applications in photochemical processes (Okamoto, Inui, Onimatsu, & Imanaka, 1991).
Photochemical Synthesis
The realm of photochemical synthesis has been enriched by studies involving tetracarbonylchromium(0). Photolysis of certain metal complexes in the presence of specific ligands leads to the formation of tetracarbonyl-bis(olefin)metal(0) complexes. These complexes, characterized by IR, 1H, 13C NMR, and mass spectroscopies, offer a deep dive into the metal-ligand interactions, paving the way for innovative applications in materials science (Morkan & Uztetik-Morkan, 2000).
Optical Nonlinearity
Investigations into the optical nonlinearity of tetracarbonylchromium(0) complexes have yielded fascinating results. Parameters such as the nonlinear refractive index and absorption cross sections have been deduced, uncovering the compound's reverse saturable absorption (RSA) mechanism. These findings are instrumental in developing materials for optical applications, such as in the creation of advanced photonic devices (Zidan, Al-Ktaifani, & Allahham, 2018).
Asymmetric Catalysis
In the field of asymmetric catalysis, planar chiral (η6-arene) tricarbonyl chromium(0) complexes have garnered attention. Their synthesis and the exploration of their catalytic properties have opened up avenues in enantioselective catalysis, underscoring their potential as versatile catalysts in organic synthesis (Bolm & Muñiz, 1999).
Propriétés
Nom du produit |
Tetracarbonylchromium(0) |
|---|---|
Formule moléculaire |
C4CrO4 |
Poids moléculaire |
164.04 g/mol |
Nom IUPAC |
carbon monoxide;chromium |
InChI |
InChI=1S/4CO.Cr/c4*1-2; |
Clé InChI |
SDRFORYLNWLITI-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



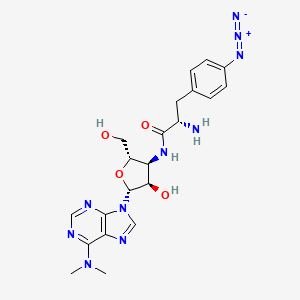
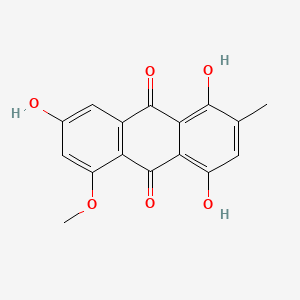
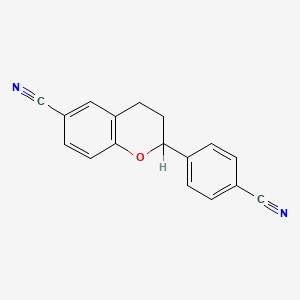
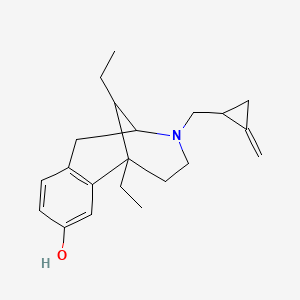
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
